3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
Description
3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a chromenyl group, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-16(2)17-6-8-18(9-7-17)24-15-22(30)21-14-20(10-11-23(21)35-24)29-28(31)19-12-25(32-3)27(34-5)26(13-19)33-4/h6-16H,1-5H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMYNPQMVEMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the chromenyl intermediate with a benzamide derivative under conditions that promote amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin or heat shock protein 90, leading to disruption of cellular processes and induction of apoptosis in cancer cells . The compound’s trimethoxyphenyl group is known to enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and exhibits similar biological activities.
Combretastatin: A potent microtubule targeting agent with structural similarities.
Uniqueness
3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group enhances its pharmacological profile, making it a valuable compound for further research and development .
Biological Activity
The compound 3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide , also known by its CAS number 923244-11-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C28H27NO6
- Molecular Weight : 473.5 g/mol
- Chemical Structure : The compound features a chromenone moiety and multiple methoxy groups which are known to enhance biological activity.
Antitumor Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives with methoxy substitutions have been linked to enhanced cytotoxicity against various cancer cell lines.
| Compound | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Breast Cancer |
| Compound B | 1.98 ± 1.22 | Colorectal Cancer |
The activity of This compound is hypothesized to be related to its ability to interact with key proteins involved in cell cycle regulation and apoptosis.
The proposed mechanism includes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDK), leading to cell cycle arrest.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Study on Anticancer Effects
A recent study evaluated the anticancer effects of the compound in vitro against several cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colorectal cancer), and A549 (lung cancer).
Results indicated that the compound exhibited significant cytotoxicity with an IC50 value in the micromolar range for all tested cell lines, supporting its potential as an anticancer agent.
Study on Neuroprotective Effects
Another study explored the neuroprotective properties of similar compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by reducing oxidative stress markers and enhancing antioxidant enzyme activities.
Q & A
Q. Critical Conditions :
- Temperature Control : Reflux conditions (80–120°C) for cyclization steps to avoid side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
- Yield Optimization : Monitoring reaction times (4–6 hours) to prevent over-oxidation of the chromenone core .
Basic: How is the structural elucidation of this compound performed, and which spectroscopic/crystallographic methods are most reliable?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves the 3D structure, confirming substituent positions on the chromenone and benzamide moieties .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns .
Basic: What preliminary assays are recommended to evaluate the compound’s biological activity, and how should controls be designed?
Methodological Answer:
- Enzyme Inhibition Assays :
- Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ kits to measure IC₅₀ values. Include staurosporine as a positive control .
- Anticancer Screening :
- Anti-inflammatory Testing :
- LPS-induced NO production in RAW 264.7 macrophages. Use dexamethasone as a reference inhibitor .
Advanced: How can researchers resolve contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition results using both biochemical (recombinant enzyme) and cellular (phospho-antibody Western blot) assays .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy groups) to isolate contributions of specific substituents to activity .
- Metabolic Stability Testing : Perform microsomal stability assays (human/rat liver microsomes) to rule out false negatives due to rapid degradation .
Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetics and binding modes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- ADMET Prediction :
- SwissADME or ADMETLab to estimate logP (target <5), bioavailability score, and CYP450 inhibition .
- Docking Studies :
Advanced: How can researchers address low yields or impurities in the final amidation step?
Methodological Answer:
- Activation Reagent Optimization : Compare CDI, HOBt, and HATU for carboxy group activation. HATU typically offers higher coupling efficiency .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF enhances solubility of aromatic intermediates .
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free carboxylic acid) and adjust reaction pH (maintain 7–8) .
Advanced: What strategies are recommended for analyzing noncovalent interactions between this compound and biological targets?
Methodological Answer:
- NCI (Noncovalent Interaction) Plots : Use Multiwfn to visualize van der Waals, hydrogen bonding, and steric repulsion surfaces from electron density data .
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) for interactions with serum albumin or DNA .
- Fluorescence Quenching : Monitor tryptophan fluorescence in proteins (e.g., BSA) to estimate binding constants (Kb) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
